![molecular formula C19H18N2O3 B2451535 1-Benzyl-6-[(4-methoxyphenyl)methylene]tetrahydro-2,5-pyrazinedione CAS No. 1164511-99-2](/img/structure/B2451535.png)
1-Benzyl-6-[(4-methoxyphenyl)methylene]tetrahydro-2,5-pyrazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of p-Aminobenzoic Acid Diamides : A study by Agekyan and Mkryan (2015) demonstrated the synthesis of p-aminobenzoic acid diamides using a compound similar to 1-Benzyl-6-[(4-methoxyphenyl)methylene]tetrahydro-2,5-pyrazinedione, which involved acylation of various amines to yield corresponding diamides (Agekyan & Mkryan, 2015).
Nematicidal and Antimicrobial Properties : Reddy, Srinivas, and Nagaraj (2009) synthesized a series of compounds similar to 1-Benzyl-6-[(4-methoxyphenyl)methylene]tetrahydro-2,5-pyrazinedione, exhibiting significant nematicidal and antimicrobial activities (Reddy, Srinivas, & Nagaraj, 2009).
Antibacterial Activity of Oxadiazoles : Aghekyan et al. (2020) researched the synthesis of 1,3,4-oxadiazoles, where derivatives of a similar compound showed promising antibacterial activity (Aghekyan et al., 2020).
Molecular Structure Analysis : Demir et al. (2010) analyzed the molecular structure of a related compound, 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid, highlighting the utility of such compounds in structural studies (Demir et al., 2010).
Biological and Pharmaceutical Applications
Synthesis of Fused Pyranones : Ornik et al. (1990) utilized methyl 2-benzoylamino-3-dimethylaminopropenoate, a compound with structural similarities, in the synthesis of various derivatives, including tetrahydro-2H-1-benzopyran-2-one, showcasing the compound's potential in pharmaceutical synthesis (Ornik et al., 1990).
Synthesis of Pyrazoles and Pyranones : Shandala, Ayoub, and Mohammad (1984) synthesized 4-methoxy-6-substituted-5,6-dihydro-2H-pyran-2-ones and 3-substituted 3-pyrazolin-5-ones, indicating the application of similar compounds in creating complex molecular structures (Shandala, Ayoub, & Mohammad, 1984).
Synthesis of Carbohydrate-Based Compounds : Borrachero‐Moya et al. (1998) synthesized a series of compounds involving similar structures, connecting them with sugar moieties, demonstrating potential applications in the synthesis of carbohydrate-based pharmaceuticals (Borrachero‐Moya et al., 1998).
Conformationally Constrained Peptidomimetic Derivatives : Gloanec et al. (2002) described the synthesis of a conformationally constrained peptidomimetic derivative using a structurally related compound, indicating its utility in developing novel therapeutic agents (Gloanec et al., 2002).
Synthesis of Antimicrobial and Antioxidant Compounds : Rangaswamy et al. (2017) synthesized functionalized pyrazole scaffolds with structures similar to 1-Benzyl-6-[(4-methoxyphenyl)methylene]tetrahydro-2,5-pyrazinedione, exhibiting antimicrobial and antioxidant properties (Rangaswamy et al., 2017).
Propiedades
IUPAC Name |
(6E)-1-benzyl-6-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-24-16-9-7-14(8-10-16)11-17-19(23)20-12-18(22)21(17)13-15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,20,23)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWWZPGKAYSCGA-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NCC(=O)N2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)NCC(=O)N2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-6-[(4-methoxyphenyl)methylene]tetrahydro-2,5-pyrazinedione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

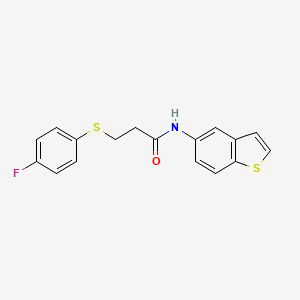
![7-(furan-2-yl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2451454.png)
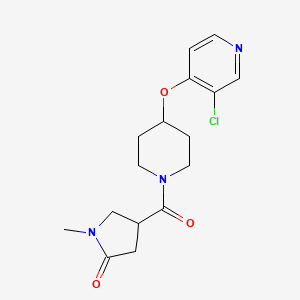

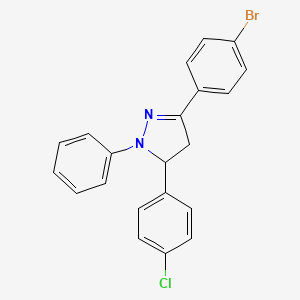
![4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B2451459.png)
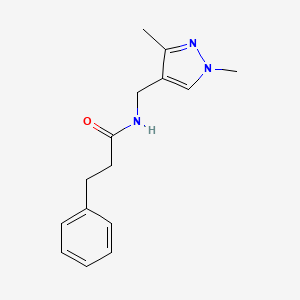
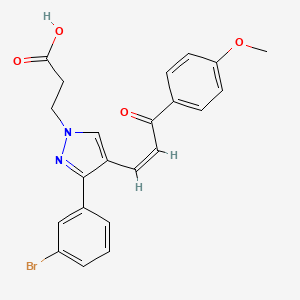
![7-acetyl-2-((3-nitrobenzyl)thio)-3-(o-tolyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2451463.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(phenoxymethyl)pyrrolidin-1-YL]acetamide](/img/structure/B2451468.png)
![5-Bromo-2-(difluoromethyl)-1-methylpyrrolo[2,3-b]pyridine](/img/structure/B2451469.png)
![3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one hydrochloride](/img/structure/B2451471.png)
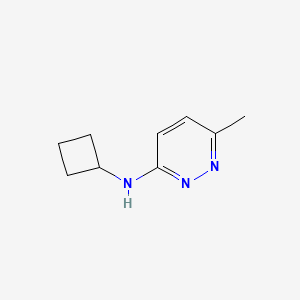
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2451474.png)